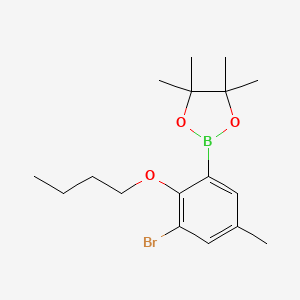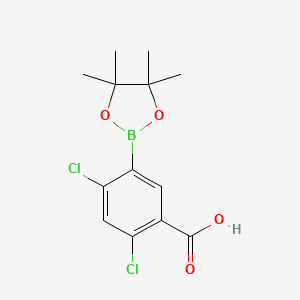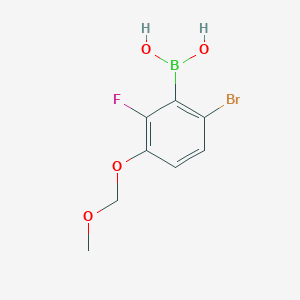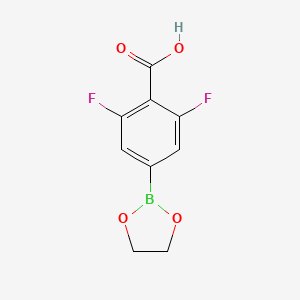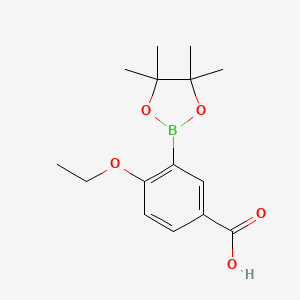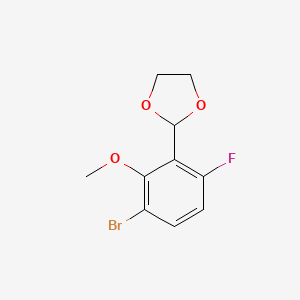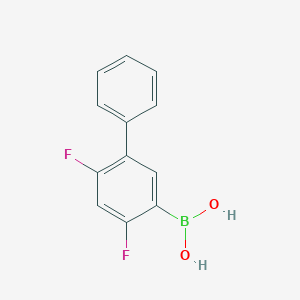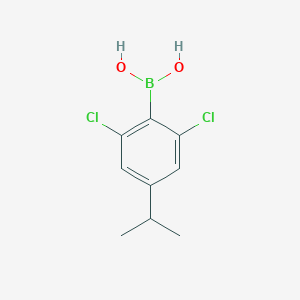
(2,6-Dichloro-4-isopropylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,6-Dichloro-4-isopropylphenyl)boronic acid” is a chemical compound with the molecular formula C9H11BCl2O2 . It has a molecular weight of 232.9 and is a solid at room temperature . This compound is often used in various applications, including as a reagent for palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings .
Synthesis Analysis
The synthesis of boronic acids, including “(2,6-Dichloro-4-isopropylphenyl)boronic acid”, is a well-studied area of research . One common method involves the use of Ir-catalyzed borylation of arenes, followed by oxidative cleavage of the pinacol boronates with NaIO4 .Molecular Structure Analysis
The InChI code for “(2,6-Dichloro-4-isopropylphenyl)boronic acid” is 1S/C9H11BCl2O2/c1-5(2)6-3-7(11)9(10(13)14)8(12)4-6/h3-5,13-14H,1-2H3 .Chemical Reactions Analysis
Boronic acids, including “(2,6-Dichloro-4-isopropylphenyl)boronic acid”, are known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is widely used in the formation of carbon-carbon bonds and is known for its mild and functional group tolerant reaction conditions .Physical And Chemical Properties Analysis
“(2,6-Dichloro-4-isopropylphenyl)boronic acid” is a solid at room temperature . and should be stored at a temperature of 2-8°C .Mécanisme D'action
Safety and Hazards
The safety information for “(2,6-Dichloro-4-isopropylphenyl)boronic acid” includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
Orientations Futures
Boronic acids, including “(2,6-Dichloro-4-isopropylphenyl)boronic acid”, are increasingly being used in diverse areas of research . They are particularly useful in sensing applications due to their interactions with diols and strong Lewis bases . Future research directions may include the development of new boronic acid-based sensors, as well as the exploration of their use in other applications such as biological labeling, protein manipulation and modification, and the development of therapeutics .
Propriétés
IUPAC Name |
(2,6-dichloro-4-propan-2-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BCl2O2/c1-5(2)6-3-7(11)9(10(13)14)8(12)4-6/h3-5,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPGVMMZDYPUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)C(C)C)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

